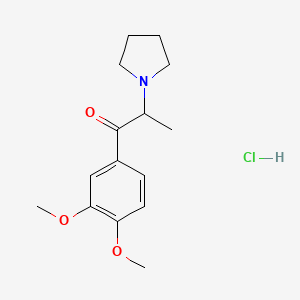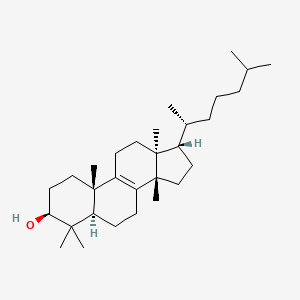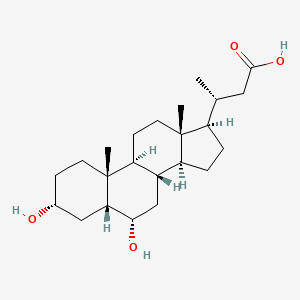![molecular formula C21H28N4O2 B3026057 1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione CAS No. 1173657-73-2](/img/structure/B3026057.png)
1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
IM-93 is a dual inhibitor of ferroptosis and NETosis. It inhibits tert-butyl hydroperoxide- and erastin-induced ferroptosis in NIH3T3 cells (IC50s =1.8 and 1.9 nM, respectively), as well as decreases NETosis and lipid peroxidation induced by phorbol 12-myristate 13-acetate (PMA; ) in isolated human peripheral blood neutrophils when used at concentrations ranging from 1.6 to 25 µM. IM-93 also inhibits hydrogen peroxide-induced necrosis in HL-60 cells (IC50 = 0.45 µM), but has no effect on necroptosis induced by Fas ligand in combination with Z-VAD-FMK and cycloheximide in Jurkat cells or pyroptosis induced by S. aureus and P. aeruginosa in THP-1 cells when used at a concentration of 25 µM.
Applications De Recherche Scientifique
Photochromic Properties and Asymmetric Dihetarylethenes
Research into novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene, which include compounds similar to the one , has shown that these compounds exhibit photochromism in solutions. The modification of the indole fragment with an N-isopropyl group imparts photochromic properties to the resulting compounds, which could be significant for applications in materials science and photophysics. The cyclic forms of these compounds are noted for their thermal stability, which could have implications for their use in stable photochromic materials (Makarova et al., 2013).
Polycyclic Meridianin Analogues
Another area of research involves the synthesis of polycyclic meridianin analogues, which are of interest due to their potential biological activities. The reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas has led to the formation of compounds that could represent a new family of meridianine analogues. These compounds could have applications in drug discovery, particularly in the search for new therapeutic agents with novel mechanisms of action (Časar et al., 2005).
Synthesis of Pyrimido[5,4-b]indole Derivatives
The synthesis of pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates involves reactions that lead to the formation of compounds with potential pharmacological interest. These reactions and the resulting compounds could have implications for the development of new drugs or chemical probes for biological research (Shestakov et al., 2009).
Recyclization Reactions and Novel Heterocycles
Recyclization reactions of isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates with anilines have led to the formation of novel heterocyclic compounds. These reactions and the resulting products could be significant for the synthesis of new chemical entities with potential applications in various areas of chemistry and material science (Silaichev et al., 2008).
Propriétés
IUPAC Name |
3-[3-(dimethylamino)propylamino]-4-(1-methylindol-3-yl)-1-propan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCOVGKUCYQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C1=O)NCCCN(C)C)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes IM-93 unique compared to other cell death inhibitors?
A: IM-93 exhibits a unique dual inhibitory activity against ferroptosis and NETosis, two distinct forms of regulated cell death. [] Unlike ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, IM-93 also effectively blocks NETosis. [] This dual action makes IM-93 a promising candidate for further investigation in conditions where both ferroptosis and NETosis contribute to pathology.
Q2: What are the potential therapeutic applications of IM-93?
A: While specific therapeutic applications are still under investigation, IM-93's dual inhibitory action on ferroptosis and NETosis suggests potential in treating conditions involving excessive or dysregulated cell death. [] Further research is needed to explore its efficacy in relevant preclinical models of diseases like acute kidney injury, neurodegenerative diseases, and ischemia-reperfusion injury. []
Q3: How does IM-93 compare to its predecessor, IM-17?
A: IM-93 was developed through a structure-activity relationship study based on IM-17, a compound known for inhibiting oxidative-stress-induced necrotic cell death. [] This research identified IM-93 as a more potent derivative with enhanced water solubility, a crucial factor for in vivo applications. []
Q4: Are there any known limitations of IM-93?
A: Current research primarily focuses on the in vitro effects of IM-93. [] While promising, its efficacy and safety profile in living organisms require further investigation. Detailed studies on its pharmacokinetics, pharmacodynamics, potential toxicity, and long-term effects in vivo are crucial before clinical applications can be considered.
Q5: What are the future directions for IM-93 research?
A5: Future research should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)

![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)
![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)





